molecular formula C22H16N4O2 B10796228 5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one

5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one

Cat. No.: B10796228
M. Wt: 368.4 g/mol
InChI Key: OKNYPLINMPVUFV-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for MMV396749 are not extensively detailed in the available literature. it is known that spiroindolones, including MMV396749, are typically synthesized through multi-step organic synthesis processes involving the formation of the spirocyclic core structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

MMV396749 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. The compound is known to inhibit the PfATP4 enzyme, which is crucial for maintaining the ionic balance within the malaria parasite . This inhibition leads to rapid cytocidal activity. The specific reagents and conditions for these reactions are not detailed, but the compound’s activity suggests it undergoes interactions typical of enzyme inhibitors.

Scientific Research Applications

MMV396749 has been extensively studied for its antimalarial properties. It has shown efficacy against both liver and blood stages of the malaria parasite, making it a potential candidate for both treatment and prophylaxis . The compound’s rapid rate of kill and ability to overcome resistance mechanisms make it a valuable tool in malaria research. Additionally, its inclusion in the MMV Malaria Box highlights its potential for further drug development and optimization .

Mechanism of Action

The primary mechanism of action of MMV396749 involves the inhibition of the PfATP4 enzyme in Plasmodium falciparum . This enzyme is responsible for maintaining the ionic balance within the parasite, and its inhibition leads to a rapid loss of cellular homeostasis and parasite death. The compound’s spiroindolone structure is crucial for its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Similar compounds include NITD609, ELQ300, and decoquinate, all of which have shown antimalarial activity . MMV396749 stands out due to its rapid rate of kill and its ability to target the PfATP4 enzyme specifically . This unique mechanism of action differentiates it from other antimalarial compounds that may target different pathways or have slower rates of kill.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C22H16N4O2

Molecular Weight

368.4 g/mol

IUPAC Name

5-methoxyspiro[1H-indole-3,6'-5H-benzimidazolo[1,2-c]quinazoline]-2-one

InChI

InChI=1S/C22H16N4O2/c1-28-13-10-11-17-15(12-13)22(21(27)24-17)25-16-7-3-2-6-14(16)20-23-18-8-4-5-9-19(18)26(20)22/h2-12,25H,1H3,(H,24,27)

InChI Key

OKNYPLINMPVUFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C23NC4=CC=CC=C4C5=NC6=CC=CC=C6N35

Origin of Product

United States

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